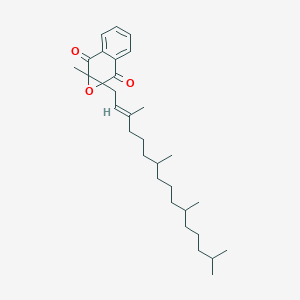

Vitamin K1 2,3-epoxide

説明

Structure

3D Structure

特性

IUPAC Name |

7a-methyl-1a-(3,7,11,15-tetramethylhexadec-2-enyl)naphtho[2,3-b]oxirene-2,7-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H46O3/c1-22(2)12-9-13-23(3)14-10-15-24(4)16-11-17-25(5)20-21-31-29(33)27-19-8-7-18-26(27)28(32)30(31,6)34-31/h7-8,18-20,22-24H,9-17,21H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUTXFBIHPWIDJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCC12C(=O)C3=CC=CC=C3C(=O)C1(O2)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H46O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865225 | |

| Record name | 1a-Methyl-7a-(3,7,11,15-tetramethylhexadec-2-en-1-yl)-1a,7a-dihydronaphtho[2,3-b]oxirene-2,7-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

466.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25486-55-9 | |

| Record name | Vitamin K epoxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25486-55-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phylloquinone 2,3-epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025486559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,3-epoxyphytyl)menaquinone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.733 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Dawn of a Metabolic Intermediate: A Technical Guide to the Discovery of Vitamin K1 2,3-Epoxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal discovery of Vitamin K1 2,3-epoxide, a crucial intermediate in the metabolic cycle of Vitamin K. We will delve into the foundational experiments, detailing the methodologies employed and presenting the key quantitative data that led to the identification and characterization of this vital molecule. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development seeking a thorough understanding of the historical and technical aspects of Vitamin K metabolism.

Introduction: The Expanding Role of Vitamin K

The journey to understanding Vitamin K's function began with its discovery as an essential factor for blood coagulation. Danish scientist Henrik Dam first observed a hemorrhagic syndrome in chicks fed a lipid-depleted diet, a condition that could be reversed by an unknown fat-soluble substance he termed "Koagulationsvitamin" or Vitamin K.[1] For his discovery of vitamin K, Henrik Dam, along with Edward A. Doisy for his work on its chemical nature, was awarded the Nobel Prize in Physiology or Medicine in 1943. While the role of Vitamin K in activating clotting factors was established, the precise biochemical mechanism remained a puzzle for several decades. The 1970s marked a significant breakthrough with the elucidation of the Vitamin K cycle, a series of enzymatic reactions that recycle Vitamin K to allow for the post-translational modification of specific proteins. A central player in this newly discovered cycle was a previously unknown metabolite: this compound.

The Seminal Discovery by Matschiner and Colleagues

The definitive identification of this compound is credited to the meticulous work of John T. Matschiner and his research group. Their 1970 publication, "Isolation and characterization of a new metabolite of phylloquinone in the rat," laid the groundwork for our current understanding of the Vitamin K cycle.[2] This research provided the first concrete evidence of a cyclic metabolic pathway for Vitamin K, a concept that had been hypothesized earlier.

Experimental Approach: Unraveling a New Metabolite

Matschiner's team administered radiolabeled Vitamin K1 ([³H]phylloquinone) to rats and then meticulously tracked its metabolic fate. Their primary objective was to isolate and identify any metabolic products of the vitamin.

Experimental Workflow for the Isolation and Identification of this compound

Caption: Workflow for the isolation and characterization of this compound.

Detailed Experimental Protocols

The following sections provide a detailed breakdown of the key experimental methodologies employed by Matschiner and his team in their groundbreaking research.

Animal Model and Administration of Radiolabeled Vitamin K1

-

Animal Model: Male Sprague-Dawley rats were utilized for these experiments.

-

Radiolabeling: Tritiated phylloquinone ([³H]phylloquinone) was used to trace the metabolic fate of Vitamin K1.

-

Administration: The radiolabeled Vitamin K1 was administered to the rats, likely via intraperitoneal or intravenous injection to ensure systemic distribution.

Tissue Extraction and Lipid Fractionation

-

Tissue Harvesting: At specified time points after administration, the rats were euthanized, and their livers were promptly excised and placed in ice-cold saline.

-

Homogenization: The livers were homogenized in a suitable buffer to disrupt the cells and release their contents.

-

Lipid Extraction: A total lipid extraction was performed on the liver homogenates using a chloroform-methanol mixture, a standard procedure for isolating lipids from biological samples. This step effectively separated the lipid-soluble Vitamin K and its metabolites from the aqueous components of the cell.

Chromatographic Separation

The separation of the novel metabolite from the parent Vitamin K1 and other lipids was a critical step and was achieved through a combination of column and thin-layer chromatography.

-

Column Chromatography: The crude lipid extract was first subjected to column chromatography on silicic acid. This technique separates compounds based on their polarity, with less polar compounds eluting first. This initial step provided a partial purification of the Vitamin K-containing fraction.

-

Thin-Layer Chromatography (TLC): The fractions collected from the column chromatography were further resolved using thin-layer chromatography (TLC) on silica (B1680970) gel plates.[2] A key observation was the presence of a more polar metabolite that migrated slower than phylloquinone. This distinct spot on the TLC plate represented the newly discovered metabolite.

Characterization of the Isolated Metabolite

Once isolated, the metabolite was subjected to a series of analytical techniques to determine its chemical structure.

-

Ultraviolet (UV) Spectroscopy: The isolated metabolite exhibited a UV absorption spectrum that was distinct from that of phylloquinone, suggesting a modification to the naphthoquinone ring.

-

Mass Spectrometry: Mass spectral analysis of the purified metabolite revealed a molecular weight that was 16 mass units greater than that of phylloquinone. This finding strongly suggested the addition of a single oxygen atom.

-

Radioactivity Measurement: The presence of tritium (B154650) in the isolated metabolite confirmed that it was indeed a derivative of the administered [³H]phylloquinone.

The culmination of these analytical data led to the unequivocal identification of the new metabolite as this compound.

Quantitative Data Summary

While the original 1970 paper by Matschiner et al. is primarily descriptive, subsequent studies from his and other laboratories provided quantitative data on the formation and metabolism of this compound.

| Parameter | Value/Observation | Reference |

| Relative Polarity | More polar than phylloquinone on silica gel TLC. | [2] |

| Mass Spectral Analysis | Molecular ion (M+) at m/z 466, corresponding to C31H46O3. | [2] |

| UV Absorption Maximum | Shift in λmax compared to phylloquinone, indicating alteration of the chromophore. | [2] |

| Inhibition by Warfarin | Accumulation of this compound in the liver of warfarin-treated rats. | [3] |

The Vitamin K Cycle: A New Paradigm

The discovery of this compound was instrumental in the formulation of the Vitamin K cycle. This cycle describes the interconversion of different forms of Vitamin K that is essential for the activity of the enzyme γ-glutamyl carboxylase. This enzyme is responsible for the post-translational carboxylation of specific glutamate (B1630785) residues in Vitamin K-dependent proteins, a modification crucial for their biological function, particularly in blood coagulation.

The Vitamin K Cycle

Caption: The enzymatic cycle of Vitamin K, highlighting the role of this compound.

The cycle illustrates that the energy required for the carboxylation of glutamate residues is derived from the oxidation of Vitamin K hydroquinone (B1673460) to Vitamin K 2,3-epoxide. The epoxide is then reduced back to the quinone form by the enzyme Vitamin K epoxide reductase (VKOR), the target of the anticoagulant drug warfarin. This recycling mechanism is vital for maintaining a sufficient pool of reduced Vitamin K for the continued synthesis of functional Vitamin K-dependent proteins.

Conclusion

The discovery of this compound by Matschiner and his colleagues was a landmark achievement in the field of biochemistry and medicine. It transformed our understanding of Vitamin K's function from that of a simple cofactor to a central component of a dynamic metabolic cycle. This foundational work not only elucidated the mechanism of action of Vitamin K but also provided the molecular basis for the anticoagulant effects of warfarin, a drug that has had a profound impact on the management of thromboembolic disorders. The experimental approaches detailed in this guide, from meticulous animal studies to sophisticated analytical techniques, serve as a testament to the power of rigorous scientific inquiry in unraveling the complexities of biological systems. This knowledge continues to inform current research into the diverse roles of Vitamin K in human health and disease, paving the way for new therapeutic strategies.

References

A Historical Perspective on Vitamin K Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive historical overview of the pivotal discoveries in vitamin K metabolism. It details the experimental methodologies that defined our understanding of this essential nutrient, presents key quantitative data, and visualizes the core biochemical pathways.

The Dawn of Discovery: From Hemorrhagic Chicks to "Koagulationsvitamin"

The story of vitamin K begins in the late 1920s with the work of the Danish scientist Henrik Dam. While investigating cholesterol metabolism in chickens, he observed a previously undescribed hemorrhagic syndrome.[1][2]

Key Experiment: Induction of Vitamin K Deficiency in Chicks (Henrik Dam)

Dam's foundational experiments demonstrated that a hemorrhagic condition in chicks was not due to a deficiency in any known vitamins at the time but rather a new, fat-soluble factor he termed "Koagulationsvitamin" or vitamin K.[1][3]

Objective: To induce a hemorrhagic syndrome in chicks through a specialized diet and assess the effect of dietary supplementation on blood coagulation.

Experimental Protocol:

-

Animal Model: Newly hatched chicks were utilized due to their susceptibility to developing deficiency symptoms readily.[1]

-

Diet Composition: The basal diet was formulated to be free of fat and sterols. This was achieved by extracting chick feed with non-polar solvents.[1]

-

Experimental Groups:

-

Control Group: Fed a standard, complete diet.

-

Deficient Group: Fed the fat- and sterol-depleted diet.

-

Supplementation Groups: Fed the deficient diet supplemented with various substances to test their anti-hemorrhagic properties.

-

-

Observations:

-

Key Findings: Supplementation with green leaves and hog liver proved effective in preventing the hemorrhagic syndrome, indicating the presence of a fat-soluble anti-hemorrhagic factor.[3]

Isolation and Chemical Characterization: Unveiling the Structure of Vitamin K

Following Dam's discovery, the American biochemist Edward A. Doisy and his team successfully isolated and characterized the chemical structure of vitamin K.[1][4][5] For their respective contributions, Dam and Doisy were jointly awarded the Nobel Prize in Physiology or Medicine in 1943.[6]

Key Experiment: Isolation of Vitamin K1 from Alfalfa (Edward A. Doisy)

Objective: To isolate and purify the anti-hemorrhagic factor (vitamin K1) from a plant source.

Experimental Protocol:

-

Starting Material: Dried alfalfa leaf meal was used as a rich source of vitamin K1.[1]

-

Extraction: The alfalfa was percolated with petroleum ether to create a crude, fat-soluble extract.[1]

-

Purification Steps: A multi-step purification process was employed:

-

Saponification: The crude extract was treated with methanolic potassium hydroxide (B78521) to remove fats.[1]

-

Solvent Partitioning: The non-saponifiable fraction containing vitamin K was extracted using ether.[1]

-

Adsorption Chromatography: The extract was passed through columns packed with materials like magnesium oxide to separate different components based on polarity.[1] The vitamin K-containing fraction was identified by its characteristic yellow color and its biological activity in the chick assay.

-

-

Structural Elucidation: Through chemical degradation and analysis, Doisy's team determined the chemical structure of vitamin K1 (phylloquinone).[7] They also isolated and characterized vitamin K2 (menaquinone) from putrefied fish meal.[3]

The Biochemical Function: Discovery of γ-Carboxyglutamic Acid (Gla)

For decades after its discovery, the precise biochemical role of vitamin K remained a mystery. A major breakthrough occurred in 1974 with the independent discovery by two research groups of a new amino acid, γ-carboxyglutamic acid (Gla), in prothrombin.[8][9] This discovery was the key to understanding the mechanism of action of vitamin K.[10][11]

Key Experiment: Identification of γ-Carboxyglutamic Acid (Gla) in Prothrombin

Objective: To identify the vitamin K-dependent modification in prothrombin that is essential for its biological activity.

Experimental Protocol:

-

Protein Isolation: Prothrombin was isolated from two groups of animals:

-

Normal animals with adequate vitamin K.

-

Vitamin K-deficient animals (or animals treated with a vitamin K antagonist like warfarin).

-

-

Amino Acid Analysis:

-

The purified prothrombin from both groups was subjected to alkaline hydrolysis.

-

The resulting amino acids were then analyzed using an amino acid analyzer.

-

-

Key Findings: The prothrombin from normal animals contained an unusual, acidic amino acid that was absent in the prothrombin from vitamin K-deficient animals.[12] This new amino acid was identified as γ-carboxyglutamic acid (Gla).[8]

The Vitamin K Cycle: A Metabolic Recycling Pathway

The discovery of Gla led to the elucidation of the vitamin K cycle, a series of enzymatic reactions that allows for the repeated use of vitamin K in the carboxylation of proteins.[13][14]

Diagram of the Vitamin K Cycle:

Caption: The Vitamin K Cycle in the Endoplasmic Reticulum.

Key Enzymes of the Vitamin K Cycle

GGCX is the enzyme that catalyzes the post-translational carboxylation of glutamate (B1630785) residues to Gla residues in vitamin K-dependent proteins.[15][16][17]

Experimental Protocol: In Vitro Radiometric Assay for GGCX Activity

This assay measures the incorporation of radiolabeled bicarbonate into a synthetic peptide substrate.[15]

-

Reagents:

-

Microsomal preparation containing GGCX.

-

Synthetic peptide substrate (e.g., FLEEL).

-

Reduced vitamin K (KH2).

-

¹⁴C-labeled sodium bicarbonate (NaH¹⁴CO₃).

-

Reaction buffer with dithiothreitol (B142953) (DTT).

-

-

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, DTT, KH2, peptide substrate, and the microsomal preparation.

-

Initiate the reaction by adding NaH¹⁴CO₃.

-

Incubate at a specific temperature (e.g., 17°C) for a defined time.

-

Stop the reaction by adding a quenching solution (e.g., trichloroacetic acid).

-

Measure the incorporation of ¹⁴C into the peptide substrate using liquid scintillation counting.

-

VKORC1 is a key enzyme in the vitamin K cycle that reduces vitamin K epoxide back to vitamin K quinone, and also reduces vitamin K quinone to the active hydroquinone form. It is the target of anticoagulant drugs such as warfarin (B611796).[18][19][20]

Experimental Protocol: In Vitro HPLC-based Assay for VKORC1 Activity

This assay measures the conversion of vitamin K epoxide to vitamin K.[21]

-

Reagents:

-

Microsomal preparation containing VKORC1.

-

Vitamin K epoxide (KO) as the substrate.

-

Dithiothreitol (DTT) as a reducing agent.

-

Reaction buffer.

-

-

Procedure:

-

Pre-incubate the microsomal preparation with or without an inhibitor (e.g., warfarin).

-

Initiate the reaction by adding KO and DTT.

-

Incubate at 30°C for a specified time.

-

Stop the reaction by adding a mixture of isopropanol (B130326) and hexane (B92381).

-

Extract the vitamin K forms into the hexane phase.

-

Evaporate the hexane and redissolve the residue in a suitable solvent.

-

Analyze the conversion of KO to vitamin K quinone by High-Performance Liquid Chromatography (HPLC) with UV detection.[21]

-

Quantitative Data in Vitamin K Metabolism

The following tables summarize key quantitative data from historical and recent studies on the enzymes involved in vitamin K metabolism.

Kinetic Parameters of Vitamin K Epoxide Reductase (VKOR)

Data from a comparative in vitro study across different species.[18]

| Species | Km (μM) | Vmax (nmol/mg/min) |

| Human | 4.53 ± 0.89 | 40.7 ± 3.1 |

| Rat | 2.41 ± 0.45 | 19.5 ± 1.2 |

| Mouse | 3.84 ± 0.71 | 85.7 ± 6.4 |

| Bovine | 6.46 ± 1.23 | 33.2 ± 2.5 |

| Porcine | 4.89 ± 0.98 | 25.4 ± 1.9 |

Warfarin Inhibition of Vitamin K Epoxide Reductase (VKOR)

IC50 values represent the concentration of warfarin required to inhibit 50% of VKOR activity in vitro.[18]

| Species | Warfarin IC50 (μM) |

| Human | 0.11 ± 0.02 |

| Rat | 0.07 ± 0.01 |

| Mouse | 0.17 ± 0.03 |

| Porcine | 0.13 ± 0.02 |

Logical Relationships and Experimental Workflows

The following diagrams illustrate the logical flow of key experimental discoveries and the interconnectedness of the vitamin K metabolic pathway.

Diagram of the Discovery Timeline:

References

- 1. benchchem.com [benchchem.com]

- 2. On This Day - Oct 24 : Henrik Dam found vitamin K | Resource | RSC Education [edu.rsc.org]

- 3. nobelprize.org [nobelprize.org]

- 4. Edward Adelbert Doisy | Nobel Prize, Vitamin K & Physiology | Britannica [britannica.com]

- 5. nobelprize.org [nobelprize.org]

- 6. researchgate.net [researchgate.net]

- 7. VITAMIN K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. gamma-Carboxyglutamic Acid [drugfuture.com]

- 9. ashpublications.org [ashpublications.org]

- 10. cnatdcu.ro [cnatdcu.ro]

- 11. Gamma-carboxyglutamic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. The vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Assessment of gamma-glutamyl carboxylase activity in its native milieu - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Species comparison of vitamin K1 2,3-epoxide reductase activity in vitro: kinetics and warfarin inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ashpublications.org [ashpublications.org]

- 21. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Biochemical Properties of Vitamin K1 2,3-Epoxide

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth exploration of the core biochemical properties of Vitamin K1 2,3-epoxide, a critical metabolite in the vitamin K cycle. It covers its physicochemical characteristics, its central role in coagulation biochemistry, its interaction with key enzymes, and detailed experimental protocols relevant to its study.

Physicochemical Properties

This compound, also known as phylloquinone oxide, is the oxidized form of Vitamin K1 produced during the γ-carboxylation of vitamin K-dependent proteins.[1][2] Its physical and chemical characteristics are fundamental to its biological function and experimental handling.

Quantitative data for this compound are summarized in the table below for ease of reference.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₁H₄₆O₃ |

| Molecular Weight | 466.7 g/mol |

| CAS Number | 25486-55-9 |

| Appearance | Colorless to light yellow viscous oil or liquid |

| Solubility | Soluble in DMSO (25 mg/ml), DMF (25 mg/ml), and Ethanol (B145695) (25 mg/ml); Insoluble in water. |

| UV Maximum (λmax) | 227 nm (in Ethanol) |

| Purity | Typically >95% for commercial preparations |

Data sourced from references[1][2][3][4][5].

The Vitamin K Cycle: The Central Role of this compound

This compound is a key intermediate in the vitamin K cycle, a crucial pathway occurring in the endoplasmic reticulum that is essential for blood coagulation and bone metabolism.[6][7] The cycle facilitates the post-translational modification of specific glutamate (B1630785) (Glu) residues into γ-carboxyglutamate (Gla) on vitamin K-dependent proteins, which is required for their biological activity.[8][9]

The cycle proceeds as follows:

-

Carboxylation/Epoxidation: The active, reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH₂), acts as a cofactor for the enzyme γ-glutamyl carboxylase (GGCX). GGCX catalyzes the carboxylation of Glu residues on target proteins. In this coupled reaction, vitamin K hydroquinone is oxidized to this compound.[6][7]

-

Reduction: The inactive this compound is then reduced back to vitamin K quinone by the enzyme Vitamin K epoxide reductase (VKOR) .[10][11]

-

Final Reduction: Vitamin K quinone is subsequently reduced back to the active vitamin K hydroquinone by VKOR or other reductases, completing the cycle and allowing the vitamin to be reused.[6]

This regenerative process ensures a sustained supply of the active vitamin K cofactor.

Interaction with VKOR and Pharmacological Inhibition

The reduction of this compound is the rate-limiting step in the vitamin K cycle and is the primary target of coumarin-based anticoagulants like warfarin (B611796).[11]

Vitamin K Epoxide Reductase (VKOR)

VKOR is an integral membrane protein located in the endoplasmic reticulum.[10] Its active site, which contains a critical CXXC cysteine motif (Cys132 and Cys135), is responsible for the two-electron reduction of the epoxide.[11][12] This enzymatic action is vital for regenerating vitamin K and sustaining the carboxylation of clotting factors II, VII, IX, and X.

Warfarin Inhibition

Warfarin exerts its anticoagulant effect by potently inhibiting VKOR.[13] By blocking the reduction of this compound, warfarin leads to its accumulation and a depletion of vitamin K hydroquinone.[11] This prevents the activation of vitamin K-dependent clotting factors, thereby impairing the coagulation cascade.[14] Studies suggest that warfarin reversibly inhibits VKOR, with some evidence pointing to a T-shaped stacking interaction with the tyrosine 139 residue within the enzyme's proposed binding site.[12][15] The inhibition is competitive with vitamin K, which forms the basis for using vitamin K as an antidote for warfarin overdose.[16]

Experimental Protocols

Conceptual Protocol: Synthesis of this compound

For research purposes, this compound is often required as a substrate for enzymatic assays. While detailed synthesis procedures are published in specialized literature[17], a general conceptual method involves the controlled oxidation of Vitamin K1.

-

Dissolution: Vitamin K1 is dissolved in an appropriate organic solvent mixture, such as ethanol and ethyl acetate.

-

Alkaline Oxidation: An aqueous solution of sodium carbonate is added, followed by the careful, dropwise addition of hydrogen peroxide (e.g., 30% solution). The biphasic mixture is stirred vigorously at room temperature.

-

Reaction Monitoring: The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC) to observe the consumption of Vitamin K1 and the appearance of the epoxide product.

-

Extraction & Purification: Once the reaction is complete, the organic layer is separated, washed, and dried. The crude product is then purified using column chromatography (e.g., silica (B1680970) gel) to isolate the this compound.

-

Verification: The identity and purity of the final product are confirmed using mass spectrometry and NMR spectroscopy.

Detailed Protocol: In Vitro Assay for VKOR Activity

This protocol describes a common method for measuring the activity of VKOR by quantifying the conversion of this compound (KO) to Vitamin K1 quinone (K) using High-Performance Liquid Chromatography (HPLC).[18][19]

Objective: To determine the rate of VKOR-catalyzed reduction of this compound.

Materials:

-

Enzyme Source: Purified liver microsomes containing VKORC1.

-

Substrate: this compound (KO), typically 5-10 µM final concentration.

-

Reducing Agent: Dithiothreitol (DTT, ~5 mM) or reduced glutathione (B108866) (GSH, ~40-80 mM).

-

Reaction Buffer: 150-200 mM HEPES or Tris-HCl, pH 7.4-7.6, containing 150 mM KCl.

-

Quenching Solution: Isopropanol/Hexane (B92381) (3:2 v/v).

-

Instrumentation: HPLC system with a UV detector and a reverse-phase C8 or C18 column.

Methodology:

-

Preparation: Prepare stock solutions of KO, DTT/GSH, and buffer. Keep microsomal aliquots on ice.

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, the reducing agent (DTT or GSH), and the microsomal preparation. If testing inhibitors like warfarin, pre-incubate the microsomes with the inhibitor on ice for 30-60 minutes before proceeding.[16][18]

-

Initiation: Initiate the reaction by adding the substrate (KO) to the mixture.

-

Incubation: Incubate the reaction at 30°C for a defined period (e.g., 1.5 - 2 hours). The incubation time should be within the linear range of the reaction.[19]

-

Quenching: Stop the reaction by adding 2 volumes of the cold isopropanol/hexane quenching solution and vortexing vigorously.

-

Extraction: Centrifuge the tube to separate the phases. Carefully collect the upper hexane layer, which contains the lipids (substrate and product).

-

Sample Preparation: Evaporate the hexane extract to dryness under a stream of nitrogen or in a vacuum concentrator. Reconstitute the dried residue in a small, known volume of mobile phase (e.g., methanol).

-

HPLC Analysis: Inject the reconstituted sample onto the HPLC system. Use an isocratic mobile phase, such as 100% methanol, to separate Vitamin K1 quinone from the epoxide substrate. Monitor the elution profile with a UV detector.

-

Quantification: Calculate the amount of Vitamin K1 quinone produced by comparing the peak area to a standard curve generated with known concentrations of the pure compound. VKOR activity is typically expressed as pmol of product formed per mg of microsomal protein per minute.

Conclusion

This compound is more than a simple metabolite; it is a pivotal component of a fundamental biochemical pathway. Its properties and interactions define the efficacy of vitamin K-dependent processes and serve as the pharmacological nexus for one of the world's most prescribed anticoagulants. A thorough understanding of its biochemistry, facilitated by the robust experimental protocols detailed herein, is essential for researchers in hemostasis, thrombosis, and the development of novel anticoagulant therapies.

References

- 1. This compound | CAS 25486-55-9 | Cayman Chemical | Biomol.com [biomol.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound | C31H46O3 | CID 91577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. scbt.com [scbt.com]

- 6. youtube.com [youtube.com]

- 7. Vitamin K - Wikipedia [en.wikipedia.org]

- 8. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]

- 11. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Warfarin and vitamin K epoxide reductase: a molecular accounting for observed inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ashpublications.org [ashpublications.org]

- 14. youtube.com [youtube.com]

- 15. ashpublications.org [ashpublications.org]

- 16. Competitive tight-binding inhibition of VKORC1 underlies warfarin dosage variation and antidotal efficacy | Blood Advances | American Society of Hematology [ashpublications.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Missense VKOR mutants exhibit severe warfarin resistance but lack VKCFD via shifting to an aberrantly reduced state - PMC [pmc.ncbi.nlm.nih.gov]

Elucidation of the Chemical Structure of Vitamin K1 2,3-Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vitamin K1 2,3-epoxide is a crucial intermediate in the vitamin K cycle, a fundamental biochemical pathway essential for blood coagulation and bone metabolism.[1][2] During the post-translational modification of specific glutamate (B1630785) residues to γ-carboxyglutamate in vitamin K-dependent proteins, the reduced form of vitamin K (hydroquinone) is converted to this compound.[3][4] This epoxide is then recycled back to vitamin K quinone by the enzyme vitamin K epoxide reductase (VKOR).[3][5] The inhibition of this enzyme is the mechanism of action for anticoagulant drugs like warfarin, leading to an accumulation of this compound in the blood.[5] Therefore, the accurate identification and structural confirmation of this molecule are of significant interest in clinical diagnostics and drug development.

This technical guide provides an in-depth overview of the modern analytical techniques and experimental protocols employed for the structural elucidation of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Source |

| Molecular Formula | C₃₁H₄₆O₃ | [6][7] |

| Molecular Weight | 466.7 g/mol | [6][7] |

| CAS Number | 25486-55-9 | [6][7] |

| IUPAC Name | 7a-methyl-1a-(3,7,11,15-tetramethylhexadec-2-enyl)naphtho[2,3-b]oxirene-2,7-dione | [6] |

| Synonyms | Vitamin K1 oxide, Phylloquinone 2,3-epoxide, (2,3-Epoxyphytyl)menaquinone | [6][8][9] |

The Vitamin K Cycle

The Vitamin K cycle illustrates the central role of this compound as an intermediate in the regeneration of active vitamin K.

Structure Elucidation Methodologies

The definitive structure of this compound is determined through a combination of powerful analytical techniques, primarily mass spectrometry and nuclear magnetic resonance spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight and obtaining structural information through fragmentation analysis. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for analyzing this compound in complex biological matrices.[10][11]

Experimental Protocol: LC-MS/MS Analysis

This protocol provides a general framework for the quantitative analysis of this compound in serum or plasma.[12][13][14][15]

-

Sample Preparation (Protein Precipitation & Liquid-Liquid Extraction):

-

To 200 µL of serum or plasma, add an appropriate amount of a deuterated internal standard (e.g., Vitamin K1-d7).

-

Add 600 µL of cold acetonitrile (B52724) to precipitate proteins.

-

Vortex the mixture for 30 seconds and centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 1 mL of n-hexane and vortex for 1 minute to perform liquid-liquid extraction.

-

Centrifuge at 5,000 x g for 5 minutes.

-

Carefully transfer the upper hexane (B92381) layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of a suitable solvent mixture (e.g., methanol (B129727)/isopropanol) for injection.[14][15]

-

-

Liquid Chromatography (LC):

-

Column: A reverse-phase column, such as a C18 or a pentafluorophenyl (PFP) column, is typically used for separation.[11][16]

-

Mobile Phase: A gradient elution with a mixture of methanol and water, often containing a small amount of an additive like ammonium (B1175870) fluoride (B91410) or formic acid to improve ionization.[14][16]

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Run Time: A short analytical gradient of around 3-5 minutes is often sufficient.[13][16]

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) in positive ion mode.[13][14]

-

Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.

-

Quantitative Data: MS/MS Fragmentation

The primary fragmentation of Vitamin K1 and its epoxide occurs at the bond between the naphthoquinone ring and the phytyl tail.[12] The table below summarizes the characteristic MRM transitions used for identification and quantification.

| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Proposed Fragment Structure |

| Vitamin K1 | 451.4 | 187.2 | Protonated 2-methyl-1,4-naphthoquinone[12] |

| This compound | 467.4 | 203.2 | Protonated 2,3-epoxy-2-methyl-1,4-naphthoquinone |

Note: The exact m/z values may vary slightly based on instrumentation and adduct formation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Key Expected Spectral Changes (Vitamin K1 vs. This compound):

-

¹H NMR: The most significant change would be the disappearance of the vinylic proton signal from the C3 position of the naphthoquinone ring. In its place, new signals corresponding to the protons on the epoxide ring would appear, likely at a higher field (lower ppm). The signal for the methyl group at the C2 position would also experience a shift.

-

¹³C NMR: The signals for the sp² carbons at the C2 and C3 positions of the naphthoquinone ring in Vitamin K1 would be replaced by signals for the sp³ carbons of the epoxide ring in this compound, appearing at a significantly higher field.

Experimental Protocol: Quantitative ¹H NMR (qHNMR)

This protocol outlines a general procedure for obtaining high-quality quantitative NMR data.[17][18][19]

-

Sample Preparation:

-

Accurately weigh a precise amount (e.g., 5-10 mg) of the purified this compound sample.

-

Dissolve the sample in a known volume of a deuterated solvent (e.g., CDCl₃).

-

Add a known quantity of an internal standard (calibrant) that does not have overlapping signals with the analyte.

-

Transfer the solution to a high-quality 5 mm NMR tube.

-

-

NMR Spectrometer Setup:

-

Tune and match the probe for the specific sample and solvent.

-

Ensure excellent magnetic field homogeneity by shimming the sample. Data should be acquired non-spinning to avoid spinning sidebands.[17]

-

-

Acquisition Parameters:

-

Pulse Angle: Use a calibrated 90° pulse to ensure uniform excitation across the spectrum.

-

Relaxation Delay (d1): This is a critical parameter. Set d1 to at least 5 times the longest spin-lattice relaxation time (T₁) of any proton of interest (both analyte and standard). This ensures complete relaxation between scans, which is essential for accurate integration. T₁ values can be determined using an inversion-recovery experiment.

-

Acquisition Time (at): Set to a value that provides adequate digital resolution.

-

Number of Scans (ns): Acquire enough scans to achieve a high signal-to-noise ratio (S/N > 250:1 for <1% integration error).[19]

-

Decoupling: Use inverse gated ¹³C decoupling (e.g., GARP) to remove ¹³C satellites from the proton spectrum without introducing NOE enhancement, which would compromise quantification.[17]

-

-

Data Processing:

-

Apply a Fourier transform to the FID.

-

Carefully phase the spectrum and perform a baseline correction.

-

Integrate the relevant signals of the analyte and the internal standard. The concentration of the analyte can then be calculated based on the integral ratios, the number of protons contributing to each signal, and the known concentration of the internal standard.

-

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the structural analysis of this compound from a biological sample.

Conclusion

The structural elucidation of this compound relies on a synergistic application of advanced analytical techniques. LC-MS/MS provides the necessary sensitivity and selectivity to detect and quantify the molecule in complex biological fluids, with its identity confirmed through characteristic precursor-product ion transitions. For unequivocal structural proof, particularly for a purified standard, NMR spectroscopy offers a detailed map of the molecule's atomic connectivity. The detailed protocols and data presented in this guide serve as a comprehensive resource for researchers and professionals engaged in the study of vitamin K metabolism and the development of related therapeutics.

References

- 1. Functional Study of the Vitamin K Cycle Enzymes in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vitamin K | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 3. The vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Vitamin K1 2,3- epoxide | Synnovis [synnovis.co.uk]

- 6. This compound | C31H46O3 | CID 91577 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

- 8. caymanchem.com [caymanchem.com]

- 9. Vitamin K1 2,3-epoxid ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. Development of a liquid chromatography mass spectrometry method for the determination of vitamin K1, menaquinone-4, menaquinone-7 and vitamin K1-2,3 epoxide in serum of individuals without vitamin K supplements - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. bevital.no [bevital.no]

- 15. Measurement of vitamin K and its derivatives in human plasma through enzyme-assisted liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. waters.com [waters.com]

- 17. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

The Pivotal Role of Vitamin K1 2,3-Epoxide in the Vitamin K Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The vitamin K cycle is a critical biochemical pathway essential for the post-translational modification of a specific subset of proteins, enabling their proper physiological function in processes ranging from hemostasis to bone metabolism and cellular growth. Central to this cycle is the interconversion of different forms of vitamin K, with vitamin K1 2,3-epoxide emerging as a key intermediate. This technical guide provides an in-depth exploration of the role of this compound, detailing the enzymatic reactions that govern its formation and reduction, the kinetic parameters of the involved enzymes, and the profound implications of this cycle in health and disease. Furthermore, this guide offers detailed experimental protocols for the study of the vitamin K cycle and presents visual representations of the key pathways and workflows to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Vitamin K Cycle at a Glance

The vitamin K cycle is a salvage pathway that allows for the repeated use of vitamin K, a fat-soluble vitamin, as an essential cofactor for the enzyme γ-glutamyl carboxylase (GGCX).[1][2] This enzyme catalyzes the carboxylation of specific glutamate (B1630785) (Glu) residues on vitamin K-dependent proteins (VKDPs) to form γ-carboxyglutamate (Gla) residues.[3] This modification is crucial for the calcium-binding capacity of these proteins, which is a prerequisite for their biological activity.[1] Prominent VKDPs include coagulation factors II (prothrombin), VII, IX, and X, as well as anticoagulant proteins C and S, and bone matrix proteins like osteocalcin.[4][5]

The cycle involves the oxidation of the reduced form of vitamin K, vitamin K hydroquinone (B1673460) (KH2), to vitamin K 2,3-epoxide, which is coupled to the carboxylation of Glu residues.[2] To sustain this process, vitamin K 2,3-epoxide must be recycled back to its quinone and hydroquinone forms. This critical recycling is carried out by the enzyme vitamin K epoxide reductase (VKOR).[6][7] The entire process is a finely tuned enzymatic cascade that ensures a continuous supply of the active form of vitamin K.

The Central Intermediate: this compound

This compound is the oxidized form of vitamin K1 (phylloquinone) that is generated as a direct consequence of the γ-carboxylation reaction.[2] Its formation is intrinsically linked to the activation of VKDPs. The subsequent reduction of this compound is the rate-limiting step in the vitamin K cycle and a key target for anticoagulant drugs.

Formation of this compound

The formation of this compound is catalyzed by GGCX, an integral membrane protein located in the endoplasmic reticulum.[4] The reaction mechanism involves the deprotonation of a Glu residue by a strong base, which is thought to be a vitamin K hydroquinone-derived peroxy anion. This is followed by the nucleophilic attack of the resulting carbanion on carbon dioxide. Concurrently, vitamin K hydroquinone is converted to vitamin K 2,3-epoxide.[1]

Reduction of this compound

The reduction of this compound back to vitamin K quinone is catalyzed by the enzyme vitamin K epoxide reductase (VKOR), a multipass transmembrane protein also residing in the endoplasmic reticulum.[6][8] This reaction is crucial for regenerating the vitamin K pool. VKOR utilizes a dithiol-disulfide exchange mechanism, with its active site containing a CXXC motif.[6][8] The physiological reductant for VKOR in vivo is thought to be a thioredoxin-like protein.[8]

Quantitative Data Presentation

The following tables summarize key quantitative data related to the enzymes of the vitamin K cycle. These values are essential for understanding the efficiency of the enzymatic reactions and the potency of inhibitors.

Table 1: Kinetic Parameters of Vitamin K Epoxide Reductase (VKORC1)

| Substrate | Species | Km (µM) | Vmax (nmol/mg/min) | Source |

| This compound | Human | 2.41 - 6.46 | 19.5 - 85.7 | [7] |

| This compound | Rat | 2.90 | 35.1 | [7] |

| This compound | Murine | 3.21 | 25.5 | [7] |

| Vitamin K2 epoxide | Human | 1.77 | 2.55 nmol/mg/h | [9] |

Table 2: Kinetic Parameters of γ-Glutamyl Carboxylase (GGCX)

| Substrate | Enzyme Source | Km | Source |

| FLEEL (synthetic peptide) | Bovine Liver (purified) | 1 mM (app) | [10] |

| Vitamin K1 hydroquinone | Bovine Liver (purified) | 35 µM (app) | [5] |

| NaHCO3 | Bovine Liver (purified) | 0.29 mM (app) | [5] |

| Propeptide (Factor IX) | Recombinant Human | ~5 nM (Kd) | [8] |

| Propeptide (High Affinity) | Recombinant Human | ~1 nM (Kd) | [8] |

| Propeptide (Low Affinity) | Recombinant Human | ~20 nM (Kd) | [8] |

Table 3: Warfarin (B611796) Inhibition of VKORC1

| VKORC1 Genotype | Inhibitor | IC50 | Ki | Source |

| Wild-type | Warfarin | 2.871 µM (DTT-driven assay) | Varies with assay conditions | [11] |

| Wild-type | Warfarin | 6.197 µM (DTT-driven assay) | Varies with assay conditions | [11] |

| Wild-type | Warfarin | 24.7 nM (cell-based assay) | Not specified | [12] |

| Val29Leu (Resistant) | Warfarin | 136.4 nM (cell-based assay) | Not specified | [12] |

| Val45Ala (Resistant) | Warfarin | 152.0 nM (cell-based assay) | Not specified | [12] |

| Leu128Arg (Resistant) | Warfarin | 1226.4 nM (cell-based assay) | Not specified | [12] |

| -1639G>A (Sensitive) | Warfarin | Lower dose required | Not specified | [13] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the vitamin K cycle.

In Vitro Vitamin K Epoxide Reductase (VKOR) Activity Assay (DTT-driven)

This assay measures the conversion of vitamin K epoxide to vitamin K quinone by VKOR in a microsomal preparation, using dithiothreitol (B142953) (DTT) as an artificial reductant.[14]

Materials:

-

Microsomal preparation containing VKORC1

-

This compound (KO)

-

Dithiothreitol (DTT)

-

Reaction Buffer: 200 mM HEPES, pH 7.5, containing 150 mM KCl

-

Quenching Solution: Isopropanol/hexane (B92381) (3:2, v/v)

-

HPLC system with a reverse-phase C8 column

-

Mobile Phase: Methanol

Procedure:

-

Pre-incubate microsomes with varying concentrations of an inhibitor (e.g., warfarin) for 1 hour on ice, if applicable.

-

Initiate the reaction by adding the microsomal preparation to a reaction buffer containing a known concentration of KO (e.g., 5 µM) and DTT (e.g., 5 mM).

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 2 hours).

-

Stop the reaction by adding the quenching solution and vortexing.

-

Centrifuge to separate the phases and collect the upper hexane layer.

-

Evaporate the hexane under a stream of nitrogen.

-

Reconstitute the dried residue in the mobile phase.

-

Inject the sample into the HPLC system to separate and quantify vitamin K epoxide and vitamin K quinone.

-

Calculate enzyme activity based on the rate of vitamin K quinone formation.

Cell-Based γ-Glutamyl Carboxylase (GGCX) Reporter Assay

This assay assesses GGCX activity in a cellular environment by measuring the carboxylation of a secreted reporter protein.[15][16]

Materials:

-

HEK293 cells stably expressing a reporter protein (e.g., a fusion protein containing the Gla domain of Factor IX).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Vitamin K1 (phylloquinone).

-

ELISA plates.

-

Capture antibody specific for the carboxylated Gla domain of the reporter protein.

-

Detection antibody (e.g., HRP-conjugated anti-reporter protein antibody).

-

Substrate for HRP (e.g., ABTS).

Procedure:

-

Seed the reporter cells in a multi-well plate and allow them to attach overnight.

-

Replace the medium with fresh medium containing varying concentrations of vitamin K1 and/or inhibitors.

-

Incubate the cells for 24-48 hours.

-

Collect the cell culture supernatant.

-

Coat ELISA plates with the capture antibody.

-

Block the plates with a suitable blocking buffer (e.g., 1% BSA in TBST).

-

Add the collected cell culture supernatant to the wells and incubate.

-

Wash the wells and add the detection antibody.

-

Wash the wells and add the HRP substrate.

-

Measure the absorbance at the appropriate wavelength.

-

Quantify the amount of carboxylated reporter protein using a standard curve.

Quantification of this compound in Plasma by HPLC

This method allows for the direct measurement of this compound levels in biological samples.[5][17]

Materials:

-

Plasma sample.

-

Internal standard (e.g., a deuterated form of vitamin K1).

-

Hexane.

-

HPLC system with a C18 reverse-phase column.

-

Mobile Phase: Methanol/Water (e.g., 98:2, v/v).

-

Post-column zinc reactor (for fluorescence detection).

-

Fluorescence detector or mass spectrometer.

Procedure:

-

To a plasma sample, add the internal standard.

-

Precipitate proteins by adding ethanol and vortexing.

-

Extract lipids, including vitamin K and its epoxide, by adding hexane and vortexing.

-

Centrifuge to separate the phases and collect the upper hexane layer.

-

Evaporate the hexane under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase.

-

Inject the sample into the HPLC system for separation.

-

For fluorescence detection, pass the column effluent through a post-column zinc reactor to reduce the quinone and epoxide to their fluorescent hydroquinone forms.

-

Detect and quantify this compound based on its retention time and signal intensity relative to the internal standard.

Mandatory Visualizations

Signaling Pathways and Logical Relationships

// Edges for the cycle KH2 -> GGCX [color="#5F6368"]; VKDP_Glu -> GGCX [color="#5F6368"]; CO2 -> GGCX [color="#5F6368"]; O2 -> GGCX [color="#5F6368"]; GGCX -> KO [label="Oxidation", color="#EA4335"]; GGCX -> VKDP_Gla [label="Carboxylation", color="#4285F4"]; KO -> VKOR [color="#5F6368"]; Dithiol -> VKOR [color="#5F6368"]; VKOR -> K [label="Reduction", color="#34A853"]; VKOR -> Disulfide [color="#EA4335"]; K -> KH2 [label="Reduction\n(VKOR or other reductases)", color="#34A853"];

// Warfarin inhibition Warfarin -> VKOR [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibition"]; } The Vitamin K Cycle Signaling Pathway.

Experimental Workflows

// Workflow Edges Microsomes -> Incubation [color="#5F6368"]; Incubation -> Start_Reaction [color="#5F6368"]; Reaction_Mix -> Start_Reaction [color="#5F6368"]; Start_Reaction -> Incubate [color="#5F6368"]; Incubate -> Stop_Reaction [color="#5F6368"]; Stop_Reaction -> Extraction [color="#5F6368"]; Extraction -> Evaporation [color="#5F6368"]; Evaporation -> Reconstitution [color="#5F6368"]; Reconstitution -> HPLC [color="#5F6368"]; HPLC -> Quantification [color="#5F6368"]; } Experimental Workflow for In Vitro VKOR Activity Assay.

// Workflow Edges Seed_Cells -> Treatment [color="#5F6368"]; Treatment -> Incubate_Cells [color="#5F6368"]; Incubate_Cells -> Collect_Supernatant [color="#5F6368"]; Collect_Supernatant -> Add_Sample [color="#5F6368"]; Coat_Plate -> Block_Plate [color="#5F6368"]; Block_Plate -> Add_Sample [color="#5F6368"]; Add_Sample -> Add_Detection_Ab [color="#5F6368"]; Add_Detection_Ab -> Add_Substrate [color="#5F6368"]; Add_Substrate -> Measure_Absorbance [color="#5F6368"]; Measure_Absorbance -> Quantify_Protein [color="#5F6368"]; Standard_Curve -> Quantify_Protein [color="#5F6368"]; } Experimental Workflow for Cell-Based GGCX Reporter Assay.

Conclusion

This compound is an indispensable intermediate in the vitamin K cycle, serving as a direct product of the essential γ-carboxylation reaction and the primary substrate for the recycling enzyme, VKOR. The intricate balance of its formation and reduction is paramount for maintaining hemostasis and other vital physiological processes. A thorough understanding of the enzymes that govern its metabolism, their kinetic properties, and the impact of genetic variations and pharmacological inhibitors is of utmost importance for the development of novel therapeutics targeting the vitamin K-dependent pathway. The experimental protocols and visual guides provided herein offer a robust framework for researchers and drug development professionals to further investigate this critical biochemical cycle.

References

- 1. The catalytic mechanism of vitamin K epoxide reduction in a cellular environment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. Structure and function of vitamin K epoxide reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Vitamin K epoxide reductase - Wikipedia [en.wikipedia.org]

- 9. Characterization of warfarin inhibition kinetics requires stabilization of intramembrane vitamin K epoxide reductases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. discovery.researcher.life [discovery.researcher.life]

- 11. researchgate.net [researchgate.net]

- 12. GraphViz Examples and Tutorial [graphs.grevian.org]

- 13. Warfarin Therapy and VKORC1 and CYP Genotype - Medical Genetics Summaries - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Substrate recognition by the vitamin K-dependent gamma-glutamyl carboxylase: identification of a sequence homology between the carboxylase and the carboxylase recognition site in the substrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. v1.devtoolsdaily.com [v1.devtoolsdaily.com]

- 16. researchgate.net [researchgate.net]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Cellular Localization of Vitamin K1 2,3-Epoxide Metabolism

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the cellular machinery responsible for the metabolism of Vitamin K1 2,3-epoxide, a critical step in the vitamin K cycle. Understanding the precise subcellular location of these metabolic processes is paramount for research into vitamin K-dependent pathways and for the development of therapeutics targeting these mechanisms, such as anticoagulants.

Introduction: The Vitamin K Cycle and its Significance

The vitamin K cycle is a crucial metabolic pathway essential for the post-translational modification of vitamin K-dependent proteins (VKDPs). This modification, known as gamma-carboxylation, involves the conversion of specific glutamate (B1630785) (Glu) residues to gamma-carboxyglutamate (B555490) (Gla) residues.[1][2] This process is vital for the biological activity of proteins involved in critical physiological functions, including:

-

Blood Coagulation: Activation of clotting factors II, VII, IX, and X.

-

Bone Metabolism: Function of osteocalcin.

-

Vascular Health: Prevention of arterial calcification by Matrix Gla Protein (MGP).

The central enzymes in this cycle are Vitamin K Epoxide Reductase (VKORC1) and γ-glutamyl carboxylase (GGCX). Following the carboxylation of a VKDP by GGCX, the reduced form of vitamin K (hydroquinone) is oxidized to vitamin K 2,3-epoxide. For the cycle to continue, this epoxide must be reduced back to vitamin K quinone, a reaction catalyzed by VKORC1.

Cellular Localization: The Endoplasmic Reticulum as the Hub

The entire vitamin K cycle, including the metabolism of this compound, is localized to the endoplasmic reticulum (ER) . Both VKORC1 and GGCX are integral membrane proteins embedded within the ER membrane.[1][2][3] This colocalization is crucial for the efficient channeling of vitamin K intermediates between the two enzymes.

The microsomal fraction of the cell, which is primarily composed of vesicles derived from the ER, is consistently shown to be enriched with VKORC1 and GGCX activity.[4] Studies on various cell types, including liver cells which are a primary site of coagulation factor synthesis, confirm the exclusive localization of these enzymes to the ER.[5]

A paralog of VKORC1, known as Vitamin K Epoxide Reductase Complex Subunit 1-Like 1 (VKORC1L1), has also been identified and is similarly localized to the ER membrane.[6] While VKORC1 is the key enzyme for the vitamin K cycle in coagulation, VKORC1L1 may play a more prominent role in other tissues, such as the brain.[6]

Quantitative Data on Enzyme Distribution and Activity

While the qualitative localization of VKORC1 and GGCX to the ER is well-established, comprehensive quantitative data comparing their abundance and activity across all subcellular fractions is limited in the literature. However, studies utilizing subcellular fractionation and subsequent enzyme activity assays or western blotting consistently demonstrate the highest enrichment of both VKORC1 and GGCX in the microsomal fraction.

Table 1: Key Enzymes in this compound Metabolism and their Characteristics

| Enzyme | Gene | Subcellular Localization | Function in Vitamin K Cycle |

| Vitamin K Epoxide Reductase | VKORC1 | Endoplasmic Reticulum (Integral Membrane Protein) | Reduces Vitamin K 2,3-epoxide to Vitamin K quinone. |

| γ-glutamyl carboxylase | GGCX | Endoplasmic Reticulum (Integral Membrane Protein) | Carboxylates vitamin K-dependent proteins, oxidizing Vitamin K hydroquinone (B1673460) to Vitamin K 2,3-epoxide. |

| Vitamin K Epoxide Reductase Complex Subunit 1-Like 1 | VKORC1L1 | Endoplasmic Reticulum (Integral Membrane Protein) | A paralog of VKORC1 with similar reductase activity, its precise physiological role is still under investigation. |

Table 2: Evidence for Endoplasmic Reticulum Localization of VKORC1 and GGCX

| Experimental Approach | Observation | Reference |

| Subcellular Fractionation & Enzyme Assays | Highest VKOR and GGCX activity is consistently measured in the microsomal fraction of liver homogenates. | [4] |

| Immunofluorescence Microscopy | Co-localization of VKORC1 and GGCX with known ER marker proteins. | [5] |

| Proteomic Analysis of Subcellular Fractions | High abundance of VKORC1 and GGCX peptides identified in purified ER/microsomal fractions. | [7][8][9] |

| Western Blotting of Subcellular Fractions | Strongest immunoreactive bands for VKORC1 and GGCX are detected in the microsomal fraction compared to other fractions like mitochondria and cytosol. | [5][10][11] |

Experimental Protocols

Subcellular Fractionation by Differential Centrifugation

This protocol outlines the separation of major organelles from a cell or tissue homogenate to isolate the microsomal fraction, which is enriched in ER membranes.

Materials:

-

Homogenization buffer (e.g., 0.25 M sucrose, 10 mM HEPES-KOH pH 7.4, 1 mM EDTA)

-

Protease inhibitor cocktail

-

Dounce homogenizer

-

Refrigerated centrifuge

-

Ultracentrifuge

-

Bradford assay reagents for protein quantification

Procedure:

-

Homogenization:

-

Harvest cells or mince fresh tissue and wash with ice-cold PBS.

-

Resuspend the cell pellet or minced tissue in ice-cold homogenization buffer containing protease inhibitors.

-

Homogenize the suspension using a Dounce homogenizer with a tight-fitting pestle on ice until approximately 80-90% of cells are lysed (monitor by microscopy).

-

-

Low-Speed Centrifugation (Nuclear Fraction):

-

Transfer the homogenate to a centrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C.

-

The pellet contains nuclei and intact cells. Carefully collect the supernatant (post-nuclear supernatant).

-

-

Medium-Speed Centrifugation (Mitochondrial Fraction):

-

Transfer the post-nuclear supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C.

-

The resulting pellet is the mitochondrial fraction. Collect the supernatant.

-

-

High-Speed Centrifugation (Microsomal Fraction):

-

Transfer the supernatant from the previous step to an ultracentrifuge tube.

-

Centrifuge at 100,000 x g for 60 minutes at 4°C.

-

The pellet contains the microsomal fraction (ER and Golgi). The supernatant is the cytosolic fraction.

-

Carefully decant the supernatant. The microsomal pellet can be resuspended in a suitable buffer for further analysis.

-

-

Analysis:

-

Determine the protein concentration of each fraction using a Bradford assay.

-

Analyze the fractions for the presence of VKORC1 and GGCX by Western blotting and for their enzymatic activity using specific assays.

-

To assess the purity of the fractions, perform Western blotting for marker proteins of different organelles (e.g., Calnexin for ER, TOM20 for mitochondria, GAPDH for cytosol).

-

Immunofluorescence Microscopy for VKORC1 and GGCX Localization

This protocol describes the visualization of VKORC1 and GGCX within fixed cells using specific antibodies.

Materials:

-

Cells grown on sterile glass coverslips

-

Phosphate-buffered saline (PBS)

-

4% Paraformaldehyde (PFA) in PBS for fixation

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibodies (anti-VKORC1 and anti-GGCX)

-

Fluorescently-labeled secondary antibodies

-

ER marker antibody (e.g., anti-Calnexin or anti-PDI)

-

DAPI for nuclear staining

-

Mounting medium

Procedure:

-

Cell Culture and Fixation:

-

Seed cells on coverslips and grow to the desired confluency.

-

Wash the cells gently with PBS.

-

Fix the cells with 4% PFA for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

-

Permeabilization and Blocking:

-

Incubate the cells with permeabilization buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in blocking buffer for 1 hour at room temperature.

-

-

Antibody Incubation:

-

Dilute the primary antibodies (anti-VKORC1 or anti-GGCX, and the ER marker antibody) in blocking buffer.

-

Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.

-

Wash the cells three times with PBS.

-

Dilute the fluorescently-labeled secondary antibodies in blocking buffer.

-

Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

-

Staining and Mounting:

-

Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.

-

Wash the cells twice with PBS.

-

Mount the coverslips onto microscope slides using a mounting medium.

-

-

Imaging:

-

Visualize the stained cells using a fluorescence microscope or a confocal microscope. The co-localization of the signal from the anti-VKORC1 or anti-GGCX antibodies with the ER marker will confirm their localization.

-

Visualizations

The Vitamin K Cycle Signaling Pathway

References

- 1. Structural and functional insights into enzymes of the vitamin K cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and functional insights into enzymes of the vitamin K cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Vitamin K-dependent gamma-glutamyl carboxylase activity in the chick embryonic chorioallantoic membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Two enzymes catalyze vitamin K 2,3-epoxide reductase activity in mouse: VKORC1 is highly expressed in exocrine tissues while VKORC1L1 is highly expressed in brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Dataset from proteomic analysis of rat, mouse, and human liver microsomes and S9 fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Accounting for Protein Subcellular Localization: A Compartmental Map of the Rat Liver Proteome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. files01.core.ac.uk [files01.core.ac.uk]

- 10. VKOR paralog VKORC1L1 supports vitamin K–dependent protein carboxylation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

In Vivo Formation of Vitamin K1 2,3-Epoxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo formation of Vitamin K1 2,3-epoxide, a critical step in the Vitamin K cycle. The document details the enzymatic processes, presents quantitative data, outlines experimental protocols for studying this pathway, and provides visualizations of the core mechanisms. This guide is intended to be a valuable resource for researchers and professionals involved in the study of Vitamin K metabolism and the development of therapeutics that target this pathway, such as anticoagulants.

Introduction to the Vitamin K Cycle and Epoxide Formation

The Vitamin K cycle is a crucial metabolic pathway that occurs primarily in the endoplasmic reticulum of hepatocytes and other cells. This cycle is essential for the post-translational modification of specific proteins, known as Vitamin K-dependent proteins (VKDPs), which play vital roles in blood coagulation, bone metabolism, and the prevention of vascular calcification.

The formation of this compound is a key reaction within this cycle. It is catalyzed by the enzyme γ-glutamyl carboxylase (GGCX). GGCX utilizes the reduced form of Vitamin K, Vitamin K hydroquinone (B1673460) (KH2), as a cofactor to carboxylate glutamate (B1630785) (Glu) residues on VKDPs to form γ-carboxyglutamate (Gla) residues. This carboxylation is essential for the biological activity of these proteins, enabling them to bind calcium ions. Concurrently with the carboxylation reaction, Vitamin K hydroquinone is oxidized to this compound.

The this compound is then recycled back to Vitamin K quinone by the enzyme Vitamin K epoxide reductase (VKOR), a key target for anticoagulant drugs like warfarin (B611796). This recycling is vital for maintaining a sufficient pool of reduced Vitamin K to sustain the carboxylation of VKDPs.

Enzymology of this compound Formation

The formation of this compound is intrinsically linked to the activity of two key enzymes:

-

γ-Glutamyl Carboxylase (GGCX): This integral membrane protein of the endoplasmic reticulum is the enzyme that directly catalyzes the carboxylation of glutamate residues on VKDPs. The energy for this reaction is derived from the oxidation of Vitamin K hydroquinone to this compound.[1][2]

-

Vitamin K Epoxide Reductase (VKOR): This enzyme is responsible for the reduction of this compound back to Vitamin K quinone, a critical step in the regeneration of the active form of Vitamin K. VKOR is a multipass transmembrane protein also located in the endoplasmic reticulum.[3] The reducing equivalents for this reaction are supplied by thioredoxin-like proteins.[4][5]

Quantitative Data

The following tables summarize key quantitative data related to the in vivo formation of this compound and the enzymes involved.

Table 1: Michaelis-Menten Kinetic Parameters for VKORC1L1

| Substrate | Km (μM) | Vmax (nmol·mg⁻¹·hr⁻¹) |

| Vitamin K1 epoxide | 4.15 | 2.57 |

| Vitamin K2 epoxide | 11.24 | 13.46 |

Data obtained from in vitro studies with human VKORC1L1 expressed in HEK 293T cells, using dithiothreitol (B142953) as the reducing agent.

Table 2: Warfarin Inhibition of Vitamin K Epoxide Reductase (VKOR)

| Enzyme Source | Inhibitor | IC50 | Ki | Assay Conditions |

| Human VKORC1 | Warfarin | Varies significantly | Condition-independent constant | In vitro DTT-driven assay |

| Rat Liver Microsomes | Warfarin | ~40 pmole/mg protein (binding sites) | - | In vitro binding assay |

Note: IC50 values for warfarin are highly dependent on the specific conditions of the in vitro DTT-driven VKOR assay. The inhibition constant (Ki) provides a more standardized measure of warfarin's inhibitory potency.[6][7]

Table 3: Plasma Concentrations of Vitamin K1 and its Epoxide

| Analyte | Concentration Range (Human Plasma) | Limit of Detection (HPLC-based methods) |

| Vitamin K1 (Phylloquinone) | 0.29 to 2.64 nmol/L | 5-30 pg/mL |

| This compound | Generally low or undetectable in healthy individuals | 8-50 pg/mL |

Plasma concentrations can vary based on dietary intake and health status. Levels of this compound are typically elevated in individuals on warfarin therapy.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the in vivo formation of this compound.

In Vitro Vitamin K Epoxide Reductase (VKOR) Activity Assay (DTT-driven)

This protocol describes a common in vitro method to measure the activity of VKORC1 by quantifying the conversion of Vitamin K epoxide to Vitamin K.[8]

Materials:

-

Microsomes containing VKORC1 (isolated from liver tissue or from cells overexpressing the enzyme)

-

This compound (substrate)

-

Dithiothreitol (DTT) (reducing agent)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM KCl, 0.5% CHAPS)

-

Quenching Solution (e.g., 1:1 isopropanol:hexane)

-

HPLC system with a C18 reverse-phase column and a UV or fluorescence detector

-

Mobile Phase (e.g., methanol)

Procedure:

-

Microsome Preparation: Isolate microsomal fractions from a suitable source (e.g., rat liver) using differential centrifugation. A general protocol involves tissue homogenization, low-speed centrifugation to remove nuclei and cell debris, followed by high-speed ultracentrifugation to pellet the microsomes.[9]

-

Reaction Setup: In a microcentrifuge tube, combine the microsomal preparation with the reaction buffer.

-

Initiation: Start the reaction by adding a known concentration of this compound and DTT.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination: Stop the reaction by adding the quenching solution and vortexing vigorously.

-

Extraction: Centrifuge the mixture to separate the phases and carefully collect the upper hexane (B92381) layer.

-

Drying and Reconstitution: Evaporate the hexane under a stream of nitrogen gas. Reconstitute the dried residue in the HPLC mobile phase.

-

Analysis: Inject the sample into the HPLC system to separate and quantify the amounts of this compound (substrate) and Vitamin K1 (product).

-

Calculation: Calculate the enzyme activity based on the rate of Vitamin K1 formation.

Cell-Based Gamma-Glutamyl Carboxylase (GGCX) and Vitamin K Cycle Activity Assay

This protocol outlines a cell-based approach to assess GGCX activity and the overall function of the Vitamin K cycle by measuring the carboxylation of a reporter protein.[10][11]

Materials:

-

HEK293 cells stably expressing a reporter protein (e.g., a chimeric protein containing the Gla domain of Factor IX).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Vitamin K1 or this compound.

-

Warfarin (as an inhibitor).

-

ELISA reagents for detecting the carboxylated and total reporter protein.

Procedure:

-

Cell Culture: Culture the HEK293 reporter cell line in appropriate multi-well plates until they reach a suitable confluency.

-

Treatment: Replace the culture medium with fresh medium supplemented with either Vitamin K1 or this compound, with or without the presence of an inhibitor like warfarin.

-

Incubation: Incubate the cells for a defined period (e.g., 48 hours) to allow for the expression, secretion, and carboxylation of the reporter protein.

-

Sample Collection: Collect the cell culture medium, which contains the secreted reporter protein.

-

ELISA Analysis: Perform two separate ELISAs on the collected medium:

-

Carboxylated Reporter Protein ELISA: Use a specific antibody that recognizes the γ-carboxyglutamic acid (Gla)-containing form of the reporter protein.

-

Total Reporter Protein ELISA: Use an antibody that recognizes the reporter protein regardless of its carboxylation status.

-

-

Data Analysis: Calculate the carboxylation efficiency as the ratio of the carboxylated reporter protein to the total reporter protein. This provides a measure of the functional activity of the Vitamin K cycle within the cells.

In Vivo Animal Model for Studying Vitamin K Deficiency

This protocol describes a method for inducing and assessing Vitamin K deficiency in a rat model to study the in vivo effects on the Vitamin K cycle.[12][13]

Materials:

-

Sprague-Dawley or Wistar rats.

-

Vitamin K-deficient diet.

-

Gentamicin (B1671437) (to suppress gut microbiota that produce Vitamin K2).

-

Equipment for blood collection and tissue harvesting.

-

Automated coagulation analyzer.

-

ELISA kits for PIVKA-II (Protein Induced by Vitamin K Absence or Antagonist-II).

-